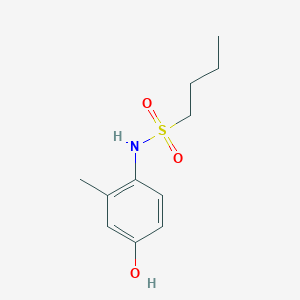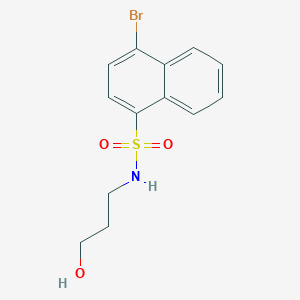![molecular formula C14H14BrNO4S B229801 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229801.png)
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid, also known as BNSB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid has been used in a variety of scientific research applications. One of the main applications of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is as a fluorescent probe for the detection of cysteine. 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid reacts with cysteine to form a fluorescent product, which can be detected using fluorescence spectroscopy. This method has been used to detect cysteine in biological samples such as blood and urine.
Wirkmechanismus
The mechanism of action of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is not fully understood. However, it is believed that 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid reacts with cysteine through a nucleophilic substitution reaction. The resulting product is a fluorescent compound that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid has been shown to have various biochemical and physiological effects. One of the main effects of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is its ability to react with cysteine. Cysteine is an important amino acid that plays a role in many biological processes, including protein synthesis and antioxidant defense. 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid in lab experiments is its ability to detect cysteine with high sensitivity and specificity. 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is also relatively easy to synthesize and has a relatively low cost. However, one of the limitations of using 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is its low solubility in water, which can make it difficult to use in biological samples.
Zukünftige Richtungen
There are several future directions for the use of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid in scientific research. One direction is the development of new fluorescent probes based on the structure of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid. These probes could be used to detect other biomolecules with high sensitivity and specificity. Another direction is the use of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid in the development of new drugs for the treatment of diseases such as inflammation and cancer. Finally, the use of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid in the development of new diagnostic tools for the detection of cysteine in biological samples could have important clinical applications.
Conclusion:
In conclusion, 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is a sulfonamide derivative that has been widely used in scientific research. Its ability to react with cysteine and its anti-inflammatory and antioxidant properties make it a valuable tool in the study of biological processes. Further research is needed to fully understand the mechanism of action of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid and to explore its potential applications in the development of new drugs and diagnostic tools.
Synthesemethoden
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid can be synthesized using a multi-step process. The first step involves the reaction of 4-bromo-1-naphthol with thionyl chloride to form 4-bromo-1-naphthalene sulfonyl chloride. The sulfonyl chloride is then reacted with butylamine to form the final product, 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid. The overall yield of this process is approximately 40%.
Eigenschaften
Molekularformel |
C14H14BrNO4S |
|---|---|
Molekulargewicht |
372.24 g/mol |
IUPAC-Name |
4-[(4-bromonaphthalen-1-yl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C14H14BrNO4S/c15-12-7-8-13(11-5-2-1-4-10(11)12)21(19,20)16-9-3-6-14(17)18/h1-2,4-5,7-8,16H,3,6,9H2,(H,17,18) |
InChI-Schlüssel |
UBEKVGFVLKRZCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCCCC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]benzoic acid](/img/structure/B229718.png)
![2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229719.png)


![Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229725.png)
![2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B229729.png)
![N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide](/img/structure/B229732.png)
![N-[(2,5-dibromophenyl)sulfonyl]phenylalanine](/img/structure/B229736.png)
![N-[(2,5-dibromophenyl)sulfonyl]valine](/img/structure/B229738.png)
![N-[(4-iodophenyl)sulfonyl]-beta-alanine](/img/structure/B229739.png)
amino]benzoic acid](/img/structure/B229740.png)


![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229747.png)